![molecular formula C16H15BrN2O B13920658 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole](/img/structure/B13920658.png)
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole is a synthetic organic compound with the molecular formula C12H13BrN2O It is characterized by the presence of a bromine atom at the 4th position of the indazole ring and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole typically involves the reaction of 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as toluene-4-sulfonic acid. The reaction is carried out in a solvent like ethyl acetate at elevated temperatures (around 70°C) for several hours. The product is then purified using techniques such as flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the indazole ring.
Cyclization Reactions: The tetrahydro-2H-pyran-2-yl group can participate in cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the indazole ring.
Aplicaciones Científicas De Investigación
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-2H-pyran-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Bromo-1-[(2S)-tetrahydropyran-2-yl]indazole
Uniqueness
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole is unique due to its specific substitution pattern and the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H15BrN2O |
|---|---|
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
4-bromo-1-(oxan-2-yl)benzo[f]indazole |
InChI |
InChI=1S/C16H15BrN2O/c17-16-12-6-2-1-5-11(12)9-14-13(16)10-18-19(14)15-7-3-4-8-20-15/h1-2,5-6,9-10,15H,3-4,7-8H2 |
Clave InChI |
KXWYJYUZMAVBNG-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=CC4=CC=CC=C4C(=C3C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



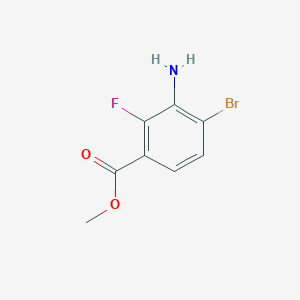
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)


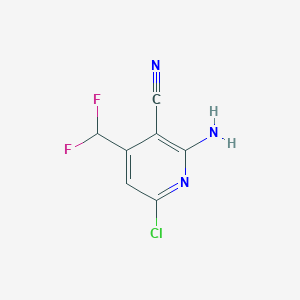
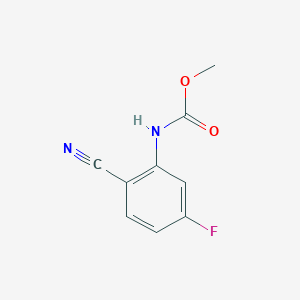
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)](/img/structure/B13920625.png)
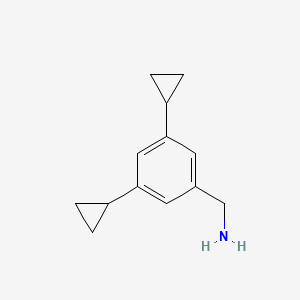

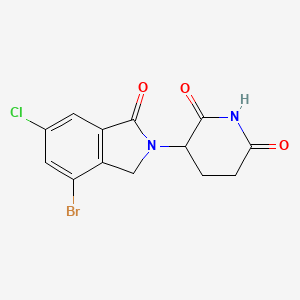

![O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13920646.png)
